![molecular formula C15H13F3N2O4S B3084214 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid CAS No. 1142210-94-3](/img/structure/B3084214.png)
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid
描述
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid is a complex organic compound featuring a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the use of 4,6-dichloro-2-methylthiopyrimidine as a starting material. This compound undergoes sequential substitution reactions under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate . The reaction conditions often require refluxing in toluene and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. Techniques such as solution or slurry crystallization and milling may be employed to achieve the desired purity and yield .
化学反应分析
Types of Reactions
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like phenylboronic acid.
Common Reagents and Conditions
Common reagents used in these reactions include phenylboronic acid, triphenylphosphine, and palladium acetate. Reaction conditions often involve refluxing in solvents like toluene and using bases such as sodium bicarbonate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with phenylboronic acid can yield various phenyl-substituted pyrimidine derivatives .
科学研究应用
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including antifungal and antitubercular activities
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-methylthiopyrimidine: Used as a starting material in the synthesis of various pyrimidine derivatives.
Phenylboronic Acid: Commonly used in substitution reactions to introduce phenyl groups.
Trifluoromethylphenyl Derivatives: These compounds share the trifluoromethyl group, which imparts unique chemical properties.
Uniqueness
Its trifluoromethyl group, in particular, contributes to its distinct chemical behavior and biological activity .
属性
IUPAC Name |
4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4S/c16-15(17,18)12-9-11(10-5-2-1-3-6-10)19-14(20-12)25(23,24)8-4-7-13(21)22/h1-3,5-6,9H,4,7-8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLRUDJEJGFGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


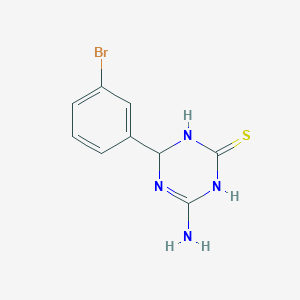
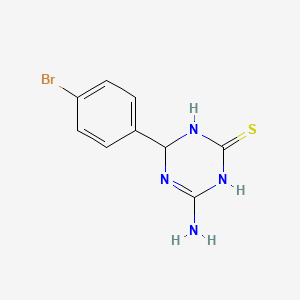
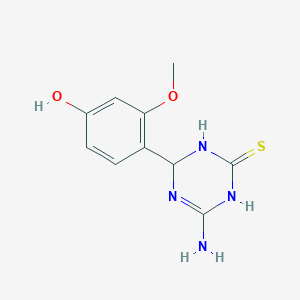
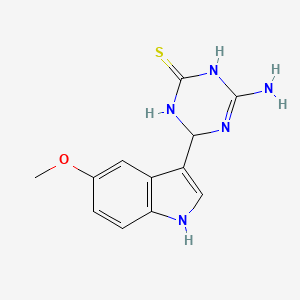

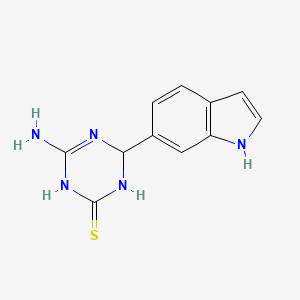
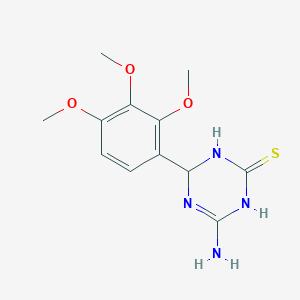
![(1-{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3084192.png)
![1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B3084199.png)
![Ethyl 2,4-dimethyl-5-{[(4-methylbenzyl)amino]-methyl}-1H-pyrrole-3-carboxylate](/img/structure/B3084203.png)
![4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3084208.png)
![Ethyl 1-[(5-([(3-fluorophenyl)amino]carbonyl)-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B3084210.png)
![Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate](/img/structure/B3084216.png)
![[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B3084231.png)
